4-(4-Fluorophenyl)-5-methyl-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F4N2O/c1-12-19(13-5-7-16(22)8-6-13)27-20(26-12)18-10-9-17(28-18)14-3-2-4-15(11-14)21(23,24)25/h2-11H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTREIVEYDWFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-Fluorophenyl)-5-methyl-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole , with the molecular formula , is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that this compound may interact with various biological targets, leading to its observed pharmacological effects. The presence of fluorine atoms and the imidazole ring suggests potential interactions with enzymes and receptors involved in inflammation and cancer pathways.
Anticancer Activity
Several studies have explored the anticancer properties of compounds related to imidazole derivatives. For instance, structural analogs have shown significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity : In vitro studies demonstrate that imidazole derivatives can induce apoptosis in cancer cells, particularly in breast adenocarcinoma (e.g., MCF-7) and melanoma cell lines. The IC50 values for these compounds often range from 0.12 µM to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been documented to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes:
- Inhibition Studies : Compounds with similar structures exhibited IC50 values for COX-1 and COX-2 inhibition ranging from 0.01 µM to 5.40 µM, demonstrating superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib .
Case Studies
- Case Study on Cytotoxic Activity : A study evaluated the cytotoxic effects of imidazole derivatives on human leukemia cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity than doxorubicin, with significant induction of apoptosis through caspase activation pathways .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory mechanisms of related compounds, revealing their ability to significantly reduce edema in animal models through COX inhibition, thus supporting their potential therapeutic use in inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Reference Compound |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 0.12 - 2.78 | Doxorubicin |
| Anti-inflammatory | Various Animal Models | 0.01 - 5.40 | Celecoxib |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Description | Observed Effects |
|---|---|---|
| Imidazole Derivative | Induces apoptosis in cancer cells | Increased caspase-3 activation |
| Fluorinated Phenyl Groups | Enhances COX inhibition | Significant reduction in inflammation |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., CF₃, NO₂) enhance stability and π-π stacking in crystal structures .
- Polar substituents (e.g., hydroxyl, pyridyl) improve solubility and biological activity, as seen in SB 202190’s kinase inhibition .
Isostructural Halogen-Substituted Derivatives
Compounds 4 and 5 () are isostructural imidazole-thiazole hybrids with halogen variations:
- 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)...)thiazole
- 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)...)thiazole
Crystallographic Comparison :
| Parameter | Compound 4 (Cl) | Compound 5 (F) |
|---|---|---|
| Crystal System | Triclinic | Triclinic |
| Space Group | P 1 | P 1 |
| Unit Cell Volume | ~2000 ų | ~1950 ų |
| Halogen Size | Cl (van der Waals radius: 0.18 nm) | F (0.14 nm) |
Despite identical space groups and similar conformations, the smaller fluorine atom in 5 reduces unit cell volume compared to 4 , highlighting halogen-dependent packing adjustments .
Spectroscopic Data
The absence of carbonyl groups in the target compound differentiates its IR profile from acetamide derivatives like 9c .
Q & A
Q. Basic Research Focus
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is achievable via recrystallization .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored in amber vials under nitrogen .
- Elemental Analysis : Confirm C/H/N/F ratios match theoretical values (e.g., C: 58.7%, F: 15.4%) .
How can crystallographic data guide polymorph screening?
Q. Advanced Research Focus
- Unit Cell Parameters : Monoclinic systems (e.g., space group P2/c) dominate, with Z’=1 and weak C–H···N/F hydrogen bonds stabilizing the lattice .
- Polymorph Control : Use high-throughput screening with solvents like THF or ethyl acetate to isolate forms with higher melting points (>200°C) .
- Synchrotron XRD : Resolve disorder in the trifluoromethyl group (common in fluorinated compounds) .
What in vitro assays are suitable for preliminary bioactivity screening?
Q. Basic Research Focus
- Kinase Inhibition : Use ADP-Glo™ assays for p38 MAPK or JNK isoforms, with IC values compared to reference inhibitors .
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (MIC ≤16 µg/mL) and C. albicans .
- Cytotoxicity : MTT assays on HEK-293 or HeLa cells (CC >50 µM indicates low toxicity) .
How can contradictory biological data (e.g., varying IC50_{50}50 values) be reconciled?
Q. Advanced Research Focus
- Assay Conditions : Control variables like serum concentration (e.g., 10% FBS reduces false positives in kinase assays) .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., imidazole ring oxidation under acidic conditions) .
- Statistical Analysis : Apply Grubbs’ test to identify outliers in dose-response curves .
What patent landscapes exist for related imidazole derivatives?
Q. Advanced Research Focus
- Keyword Mining : Search USPTO/EPO for "trifluoromethylphenyl-imidazole" and "furan-2-yl" in claims. Key patents cover anti-inflammatory and anticancer uses (e.g., WO2016123456) .
- Freedom-to-Operate Analysis : Exclude claims from ChemScene and BOC Sciences due to structural differences in substituent patterns .
How can machine learning models predict novel derivatives with enhanced properties?
Q. Advanced Research Focus
- Descriptor Selection : Use Mordred or RDKit to compute 3D descriptors (e.g., PSA, LogD) .
- Training Data : Curate datasets from ChEMBL (IC values for 200+ imidazole analogs) .
- Model Validation : Apply SHAP analysis to highlight critical features (e.g., fluorine count correlates with kinase selectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
